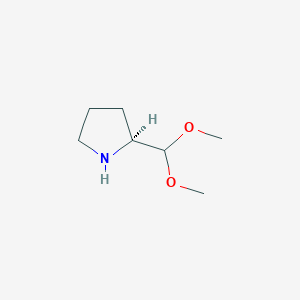

(2S)-2-(dimethoxymethyl)pyrrolidine

Description

Significance of Chirality in Organic Synthesis and Pharmaceutical Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and plays a critical role in pharmaceutical science. mdpi.comresearchfloor.org Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with the two enantiomers of a chiral drug. mdpi.comnih.gov This can lead to significant differences in their pharmacological effects. One enantiomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, could be inactive or even cause adverse effects. nih.gov A classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was teratogenic. mdpi.comresearchfloor.org

Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance for the pharmaceutical industry. mdpi.comrsc.org Regulatory agencies, like the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to study the effects of individual enantiomers of a new chiral drug. nih.govrsc.org This has driven the development of asymmetric synthesis, a field dedicated to methods that produce a single enantiomer of a chiral product. In 2020, 20 out of the 35 pharmaceuticals approved by the FDA were chiral, highlighting the continued trend towards single-enantiomer drugs to improve safety and efficacy. mdpi.com

Evolution of Catalysis in Enantioselective Transformations

The development of methods to achieve enantioselectivity has been a central theme in organic synthesis. Catalysis, where a small amount of a substance can influence the rate and outcome of a chemical reaction, has been pivotal in this endeavor.

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has a history stretching back over a century. princeton.edunih.gov Early examples include the use of amino acids and alkaloids in organic reactions. mdpi.com For instance, Justus von Liebig's synthesis of oxamide (B166460) in the 19th century and the use of the cinchona alkaloid quinine (B1679958) in the early 20th century represent early instances of organocatalysis. mdpi.comwikipedia.org

However, the field remained relatively dormant for many decades. princeton.edu A significant milestone was the Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s, which utilized the amino acid proline to catalyze an intramolecular aldol (B89426) reaction asymmetrically. wikipedia.orgnih.gov Despite this breakthrough, it wasn't until the year 2000 that organocatalysis truly emerged as a major field of research. nih.govnih.gov Seminal reports by Benjamin List and David W. C. MacMillan on proline-catalyzed intermolecular aldol reactions and imidazolidinone-catalyzed Diels-Alder reactions, respectively, sparked a revolution in the field. princeton.edunih.govnih.gov This led to the recognition of organocatalysis as a third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. researchgate.net The importance of this field was underscored by the awarding of the 2021 Nobel Prize in Chemistry to List and MacMillan for their work. researchgate.net

The pyrrolidine (B122466) scaffold, a five-membered nitrogen-containing ring, is a common structural motif in many natural products and biologically active compounds. nih.gov Proline, a naturally occurring amino acid, features this ring system and its early success as an organocatalyst paved the way for the development of a vast array of chiral pyrrolidine-based catalysts. nih.govwikipedia.org

The effectiveness of proline and its derivatives stems from their ability to form key intermediates, such as enamines and iminium ions, with carbonyl compounds. princeton.edu This mode of activation allows for a wide range of enantioselective transformations. A significant advancement came in 2005 with the independent introduction of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi. nih.govnih.gov These catalysts proved to be highly effective for the asymmetric functionalization of aldehydes. The modular nature of the pyrrolidine scaffold allows for extensive structural modifications, enabling the fine-tuning of catalyst properties to optimize efficiency and selectivity for various reactions and substrates. nih.gov

Structural Characteristics and Fundamental Reactivity of (2S)-2-(dimethoxymethyl)pyrrolidine Analogs

This compound itself is primarily utilized as a versatile chiral building block for the synthesis of more complex organocatalysts. The dimethoxymethyl group serves as a protected aldehyde, which can be unveiled under specific conditions to allow for further functionalization. This strategic placement of a latent functional group is a key feature of its utility.

Analogs of this compound, particularly those derived from it, often fall into the category of prolinol-type catalysts. These catalysts typically possess a stereocenter at the C-2 position of the pyrrolidine ring, which is crucial for inducing chirality in the transition state of a reaction. The fundamental reactivity of these catalysts revolves around the secondary amine of the pyrrolidine ring. This amine reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine or an electrophilic iminium ion.

Enamine Catalysis: In this mode of activation, the pyrrolidine-based catalyst reacts with a ketone or aldehyde to form an enamine. This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react with various electrophiles in a stereocontrolled manner. The bulky substituent at the C-2 position, derived from the dimethoxymethyl group, effectively shields one face of the enamine, directing the approach of the electrophile to the opposite face and thus controlling the stereochemical outcome of the reaction.

Iminium Ion Catalysis: Alternatively, the catalyst can react with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack. Again, the chiral environment created by the C-2 substituent directs the nucleophile to attack from a specific face, leading to high enantioselectivity.

The structural modifications of these analogs play a critical role in their catalytic activity. For example, the steric and electronic properties of the group at the C-2 position can be fine-tuned to achieve optimal results for a specific reaction.

Overview of Research Trajectories for Chiral Pyrrolidine Compounds

The field of chiral pyrrolidine catalysis continues to be an active area of research, with several key trajectories aimed at expanding the scope and utility of these powerful catalysts.

One major area of focus is the development of novel catalyst structures. nih.gov Researchers are constantly designing and synthesizing new pyrrolidine-based catalysts with unique steric and electronic properties to address challenges in asymmetric synthesis, such as the use of less reactive substrates or the development of entirely new enantioselective transformations. This includes the creation of bifunctional catalysts that incorporate an additional catalytic moiety, such as a hydrogen-bond donor, to further enhance reactivity and selectivity. nih.gov

Another important research direction is the application of pyrrolidine catalysts in synergistic catalysis, where they are used in combination with other catalytic systems, such as metal catalysts. rsc.org This approach can enable new types of reactions that are not possible with either catalyst alone, opening up new avenues for the synthesis of complex molecules. rsc.org

Furthermore, there is a growing interest in the immobilization of pyrrolidine catalysts on solid supports. mdpi.com This facilitates catalyst recovery and reuse, making the catalytic process more economical and environmentally friendly. The development of heterogeneous organocatalytic systems is a key trend in sustainable chemistry. mdpi.com

Finally, computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to understand the mechanism of action of pyrrolidine-based catalysts. acs.org These studies provide valuable insights into the nature of the transition states and the factors that control enantioselectivity, which can guide the rational design of more efficient and selective catalysts. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dimethoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-7(10-2)6-4-3-5-8-6/h6-8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBFDWFWLJVLEO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC([C@@H]1CCCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Dimethoxymethyl Pyrrolidine and Its Functional Analogs

Strategies for the Construction of Chiral Pyrrolidine (B122466) Scaffolds

The synthesis of the chiral pyrrolidine core can be achieved through several strategic approaches, each offering distinct advantages in terms of starting materials, efficiency, and stereocontrol.

Derivation from Chiral Pool Precursors (e.g., L-Proline)

A common and effective strategy for the synthesis of chiral pyrrolidines is the utilization of readily available chiral starting materials, a concept known as the chiral pool approach. researchgate.net L-proline, a naturally occurring amino acid, is a prime example of such a precursor, possessing the inherent (S)-stereochemistry at the C2 position, which can be translated to the target molecule. researchgate.net

The synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl) pyrrolidine derivatives, for instance, begins with L-proline. researchgate.net The carboxylic acid group of L-proline can be transformed into a variety of functional groups, which can then be further manipulated. For example, reduction of the carboxylic acid to an alcohol, followed by protection and subsequent reactions, allows for the elaboration of the C2 substituent. mdpi.com This approach has been successfully employed in the synthesis of various pyrrolidine-containing drugs and their precursors. mdpi.com

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| L-Proline | Conversion to N-benzyl-l-proline, esterification, and reaction with hydrazine (B178648) hydrate | (S)-1-benzylpyrrolidine-2-carbohydrazide | researchgate.net |

| (S)-3-(acetylthio)-2-methylpropanoic acid and L-proline methyl ester | Two-stage reaction followed by hydrolysis | Captopril | mdpi.com |

| N-protected proline | Alkylation, amidation, and deprotection | Bis-pyrrolidine intermediate for Daclatasvir | mdpi.com |

Ring-Closing Reactions for Pyrrolidine Core Formation

Another major strategy for constructing the pyrrolidine ring involves the cyclization of acyclic precursors. These ring-closing reactions can be categorized based on the specific bond-forming strategy employed.

Intramolecular reductive amination provides a direct route to the pyrrolidine ring. This method typically involves an acyclic precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group). The reaction proceeds through the in-situ formation of a cyclic iminium ion, which is then reduced to the corresponding pyrrolidine. This one-pot reaction can be highly efficient for the synthesis of polyhydroxylated pyrrolidine-containing iminosugars. digitellinc.com The choice of the amine and the starting sugar can be varied to produce a range of iminosugar stereoisomers. digitellinc.com

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles, including pyrrolidines. acs.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. acs.orgnih.gov The reaction can be highly regio- and stereoselective, allowing for the construction of densely substituted pyrrolidines with multiple stereocenters. acs.orgacs.org Azomethine ylides can be generated in situ from various precursors, including α-amino acids and imines. acs.orgnih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cycloaddition. acs.org For instance, the use of a copper(I)/ClickFerrophos complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition to afford highly substituted pyrrolidines with excellent diastereo- and enantioselectivities. organic-chemistry.org

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatin-derived azomethine ylides | 1,4-Enedione derivatives | Catalysis-free, EtOH, room temperature | N-fused pyrrolidinyl spirooxindoles | nih.gov |

| Chiral N-tert-butanesulfinylazadienes and azomethine ylides | - | Ag2CO3 | Densely substituted pyrrolidines | acs.org |

| Azomethine ylides | Various dipolarophiles | Three-component [3+2] cycloaddition | Functionalized dispiropyrrolidines | acs.orgnih.gov |

| N-Metalated azomethine ylides | Triarylideneacetylacetone | Titanocene dichloride, triethylamine | Highly substituted pyrrolidines | tandfonline.com |

Transition-Metal Catalyzed Cyclization Routes for Pyrrolidine Synthesis

Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including pyrrolidines. researchgate.net Various transition metals, such as palladium, copper, rhodium, and iridium, have been shown to catalyze a range of cyclization reactions. acs.orgnih.govworktribe.comorganic-chemistry.org

One notable example is the palladium-catalyzed C(sp³)–H arylation of pyrrolidines, which allows for the selective functionalization of the pyrrolidine ring. acs.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides another efficient route to pyrrolidines under mild conditions. organic-chemistry.org Furthermore, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by cycloaddition, offers a general and highly selective method for synthesizing complex pyrrolidine architectures. acs.org Ring-closing enyne metathesis (RCEM) catalyzed by ruthenium complexes is another effective strategy for preparing chiral pyrrolidine derivatives. organic-chemistry.org

Introduction and Regioselective Functionalization of Dimethoxymethyl Moieties

The introduction of the dimethoxymethyl group, a protected form of a formyl group, is a key step in the synthesis of (2S)-2-(dimethoxymethyl)pyrrolidine. This group can be introduced through various methods, often involving the functionalization of a pre-existing pyrrolidine scaffold.

For instance, the carboxylic acid of L-proline can be reduced to the corresponding alcohol, which can then be oxidized to the aldehyde. Subsequent acetalization with methanol (B129727) under acidic conditions would yield the desired dimethoxymethyl group. Alternatively, a formyl group can be introduced at the C2 position of the pyrrolidine ring through various formylation reactions, followed by acetalization. The regioselective functionalization of the pyrrolidine ring is crucial for the specific introduction of the dimethoxymethyl moiety at the C2 position. acs.org Palladium-catalyzed C–H activation has been utilized for the regioselective arylation of pyrrolidines, and similar strategies could potentially be adapted for the introduction of other functional groups. acs.org The efficient and regioselective synthesis of functionalized dispiropyrrolidines via three-component [3+2] cycloaddition reactions of azomethine ylides has also been reported, highlighting the potential for creating diverse pyrrolidine structures. acs.orgnih.gov

Methodologies for Acetal Installation

The dimethoxymethyl group is a protected form of an aldehyde, known as a dimethyl acetal. Its installation onto the pyrrolidine ring is a critical step in the synthesis of the target compound. A common strategy involves the partial reduction of the carboxylic acid of an N-protected (S)-proline derivative to the corresponding aldehyde. This aldehyde is typically not isolated due to its potential for instability and racemization. Instead, it is immediately treated with methanol under acidic conditions to form the stable dimethoxy acetal.

Key steps in this transformation often include:

Protection of the Pyrrolidine Nitrogen: The secondary amine of proline is usually protected with a suitable group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

Carboxylic Acid Activation: The carboxylic acid is activated to facilitate reduction. This can be achieved by converting it to an acid chloride, a mixed anhydride, or an ester.

Controlled Reduction: The activated carboxyl group is reduced to the aldehyde. A variety of reducing agents can be employed, with the choice depending on the nature of the activated group. For instance, the Rosenmund reduction (catalytic hydrogenation of an acid chloride over a poisoned palladium catalyst) or the use of specific metal hydrides at low temperatures can achieve the desired partial reduction.

In Situ Acetal Formation: The resulting aldehyde is trapped in situ with methanol, typically in the presence of an acid catalyst, to yield the dimethoxymethyl group.

An alternative approach involves the direct conversion of a carboxylic acid to a dimethyl acetal, though this is less common for this specific substrate.

Diastereoselective and Enantioselective Synthetic Approaches

While the synthesis of the parent compound this compound often relies on substrate control from (S)-proline, the synthesis of more complex functionalized analogs frequently requires advanced diastereoselective and enantioselective methods. nih.govnih.gov These approaches are crucial for constructing pyrrolidine rings with multiple stereocenters.

Diastereoselective Syntheses: Highly substituted pyrrolidines can be synthesized with excellent diastereoselectivity through methods like the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems. acs.org In these reactions, the initial reduction of one part of the molecule can create a stereocenter that directs the subsequent reduction steps, leading to a high degree of diastereocontrol. acs.org Multicomponent reactions have also emerged as a powerful tool for the diastereoselective synthesis of substituted pyrrolidines, allowing for the construction of up to three contiguous stereocenters in a single operation. nih.gov

Enantioselective Syntheses: For cases where a chiral starting material is not used, enantioselective methods are employed to establish the desired stereochemistry. This can involve:

Catalytic Asymmetric Hydrogenation: The use of chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can effect the enantioselective hydrogenation of pyrrole precursors. acs.org

Asymmetric Cycloadditions: [3+2] dipolar cycloadditions of azomethine ylides with alkenes are a classic method for pyrrolidine synthesis. acs.org By using chiral catalysts or auxiliaries, this process can be rendered enantioselective.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can catalyze the enantioselective formation of pyrrolidine rings through various reaction cascades.

Below is a table summarizing some modern approaches to stereoselective pyrrolidine synthesis.

| Methodology | Catalyst/Reagent | Key Features | Stereocontrol |

| Catalytic Hydrogenation of Pyrroles | Rhodium on Carbon (Rh/C) | Reduction of aromatic pyrroles to form polysubstituted pyrrolidines. | High diastereoselectivity, directed by existing substituents. acs.org |

| Asymmetric Multicomponent Reaction | TiCl₄ | One-pot synthesis of highly functionalized pyrrolidines from dihydrofurans and imino esters. | Excellent diastereoselectivity, forming up to three stereocenters. nih.gov |

| Reductive Azomethine Ylide Cycloaddition | Iridium Complex | Generation of azomethine ylides from amides for [3+2] cycloadditions. | High regio- and diastereoselectivity. acs.org |

| Enantioselective Hydroalkylation | Cobalt or Nickel with Chiral BOX ligands | Catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. | Access to either C2- or C3-alkylated chiral pyrrolidines. organic-chemistry.org |

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and sustainable processes. Flow chemistry and green chemistry principles are at the forefront of this evolution, offering significant advantages for the synthesis of complex molecules like this compound.

Flow Chemistry Applications in Pyrrolidine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous benefits for pyrrolidine synthesis. mdpi.comamt.uk These advantages include precise control over reaction parameters (temperature, pressure, and reaction time), enhanced heat and mass transfer, and improved safety, particularly when dealing with hazardous reagents or intermediates. nih.gov

For the multi-step synthesis of pyrrolidine derivatives, "telescoped" reaction sequences can be implemented in flow reactors. mdpi.com This involves the sequential addition of reagents to the flowing reaction stream, allowing for the formation of complex products in a single, continuous process without the need for isolating intermediates. researchgate.net This approach can significantly reduce reaction times, minimize waste, and facilitate automation and scalability. amt.uk Applications relevant to pyrrolidine synthesis include hydrogenations, nitrations, and reactions involving organometallic reagents, all of which can be performed more safely and efficiently in a flow setup. amt.ukvapourtec.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. vapourtec.comskpharmteco.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Key green chemistry considerations include:

Use of Renewable Feedstocks: The use of (S)-proline, which can be derived from biomass, as a starting material is a prime example of utilizing a renewable feedstock. mdpi.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. researchgate.net For instance, catalytic hydrogenation is preferable to the use of stoichiometric metal hydride reducing agents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle.

Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Efforts are made to replace hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. skpharmteco.com In some cases, reactions can be performed in water or under solvent-free conditions. researchgate.netrsc.org

Reduction of Derivatives: Minimizing the use of protecting groups can shorten synthetic routes and reduce waste. researchgate.net While the synthesis of this compound often requires an N-protecting group, choosing one that can be removed under mild, environmentally friendly conditions is important.

By integrating these advanced synthetic techniques and green chemistry principles, the synthesis of this compound and its analogs can be achieved with greater efficiency, safety, and sustainability.

Mechanistic Investigations and Computational Studies of 2s 2 Dimethoxymethyl Pyrrolidine Catalysis

Elucidation of Catalytic Cycles and Intermediates

The catalytic activity of (2S)-2-(dimethoxymethyl)pyrrolidine is predicated on its ability to form key transient species, primarily enamines and iminium ions, with carbonyl-containing substrates. These intermediates modulate the reactivity and stereochemical environment of the substrates, guiding them toward a specific reaction pathway.

Spectroscopic Characterization of Key Transient Species (e.g., Enamines, Iminium Ions)

While specific spectroscopic data for transient species derived from this compound are not extensively reported in the available literature, the characterization of analogous systems provides a framework for understanding their expected properties. The formation of enamine and iminium ion intermediates in reactions catalyzed by proline and its derivatives is well-established through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Enamine Intermediates: The reaction of this compound with a ketone or aldehyde substrate is expected to form a nucleophilic enamine intermediate. In ¹H NMR spectroscopy, the formation of the enamine would be evidenced by the appearance of characteristic signals for the vinylic protons, typically in the range of 4.0-5.5 ppm, and a shift in the signals corresponding to the pyrrolidine (B122466) ring protons.

Iminium Ion Intermediates: Conversely, reaction with an α,β-unsaturated aldehyde or ketone leads to the formation of an electrophilic iminium ion. This activation mode lowers the LUMO of the substrate, facilitating nucleophilic attack. The formation of iminium ions can be confirmed by ¹³C NMR spectroscopy, where the iminium carbon (C=N⁺) would exhibit a characteristic downfield shift. Computational studies on related pyrrolidine-derived iminium ions have also been used to predict their stability and geometry. For instance, studies on iminium ions formed from pyrrolidine and cinnamaldehyde (B126680) derivatives have been conducted to understand their relative stabilities. nih.gov

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and for understanding the nature of transition states. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A primary KIE (kH/kD > 1) is typically observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.

To illustrate the potential insights from such a study, the following table presents hypothetical KIE data for a generic aldol (B89426) reaction catalyzed by a pyrrolidine derivative.

| Deuterated Substrate | Observed kH/kD | Implication for Rate-Determining Step |

| α-Deuterated Ketone | 3.5 | C-H bond cleavage is likely part of the rate-determining step. |

| Aldehyde C-H Deuteration | 1.1 | C-H bond at the aldehyde is not broken in the rate-determining step. |

This table is illustrative and based on general principles of KIE studies in organocatalysis.

Stereochemical Models and Transition State Analysis

The high degree of stereoselectivity achieved by this compound catalysis is a direct consequence of the well-defined three-dimensional arrangement of the catalyst and substrates in the transition state.

Non-Covalent Interactions Governing Stereoselectivity

Non-covalent interactions play a crucial role in stabilizing the favored transition state that leads to the major stereoisomer. nih.govrsc.org These interactions, though weak individually, collectively create a significant energy difference between competing diastereomeric transition states. Key non-covalent interactions in the context of pyrrolidine-based catalysis include:

Hydrogen Bonding: While the secondary amine of this compound is involved in enamine or iminium ion formation, in certain reactions, it can also participate in hydrogen bonding interactions in the transition state, helping to orient the substrates.

Steric Repulsion: The bulky dimethoxymethyl group at the C2 position of the pyrrolidine ring creates a significant steric shield, directing the incoming electrophile to the less hindered face of the enamine intermediate.

π-Stacking and CH/π Interactions: In reactions involving aromatic substrates, π-stacking and CH/π interactions between the aromatic rings of the substrate and the catalyst backbone can further stabilize the transition state assembly. rsc.org

Role of the (2S)-Configuration and Dimethoxymethyl Substituent on Diastereocontrol and Enantiocontrol

The stereochemical outcome of reactions catalyzed by this compound is dictated by its specific structural features. The rigid (2S)-configuration of the pyrrolidine ring pre-organizes the catalytic environment. The dimethoxymethyl substituent at the C2 position plays a pivotal role in stereodifferentiation.

A widely accepted model for explaining the stereoselectivity of proline and its derivatives is the Zimmerman-Traxler-like transition state model. In this model, the enamine attacks the aldehyde in a six-membered, chair-like transition state. The (2S)-configuration of the catalyst places the dimethoxymethyl group in a pseudo-equatorial position, effectively blocking one face of the enamine. Consequently, the electrophile preferentially attacks from the opposite, less sterically encumbered face, leading to the observed enantiomer.

The dimethoxymethyl group, by virtue of its size and conformational flexibility, can fine-tune the steric environment of the transition state, influencing both diastereoselectivity and enantioselectivity.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of organocatalytic reactions. While specific computational studies on this compound are sparse, the methodologies applied to related proline-based catalysts are directly relevant.

DFT calculations can be employed to:

Map the entire reaction energy profile: This allows for the identification of all intermediates and transition states along the catalytic cycle.

Determine the structures of transition states: By optimizing the geometry of transition states, the key interactions that lead to stereoselectivity can be visualized and analyzed.

Calculate activation energies: The relative energies of competing diastereomeric transition states can be calculated to predict the enantiomeric excess (ee) of a reaction, which can then be compared with experimental results.

Probe non-covalent interactions: Techniques such as Natural Bond Orbital (NBO) analysis and Non-Covalent Interaction (NCI) plots can be used to quantify and visualize the stabilizing interactions in the transition state.

For instance, computational studies on proline-catalyzed aldol reactions have shown that the stereochemical outcome is a delicate balance of steric repulsion and stabilizing hydrogen-bonding interactions in the transition state. Similar computational approaches could provide a deep understanding of the subtle factors that govern the catalytic behavior of this compound.

Below is a table summarizing the types of computational data that can be obtained and their significance in understanding catalysis by this compound.

| Computational Data | Significance |

| Relative Energies of Transition States (ΔG‡) | Predicts the major stereoisomer and the enantiomeric excess (ee) of the reaction. |

| Key Interatomic Distances in Transition States | Reveals the extent of bond formation/breaking and the proximity of interacting groups. |

| NBO Analysis | Quantifies charge transfer and hyperconjugative interactions that stabilize the transition state. |

| NCI Plots | Visually identifies regions of attractive and repulsive non-covalent interactions. |

This table outlines the potential applications of computational chemistry to the study of this compound catalysis, based on established methodologies for similar systems.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool to map the energetic landscapes of reactions catalyzed by proline and its derivatives, including this compound. These studies consistently support an enamine-mediated catalytic cycle as the primary reaction pathway.

A key feature of proline-derived catalysts, which is retained in this compound, is the role of an acidic proton. In proline itself, the carboxylic acid proton plays a vital role in stabilizing the transition state through hydrogen bonding. acs.org In the case of this compound, while it lacks the carboxylic acid group, the proton on the nitrogen of the pyrrolidine ring can still participate in hydrogen bonding interactions, influencing the reaction pathway.

Computational models have explored different reactive channels, such as the syn and anti arrangements of the enamine. researchgate.net The relative energies of the transition states associated with these pathways, as calculated by DFT, provide a quantitative basis for understanding the observed reaction outcomes. Solvent effects are also a critical consideration in these calculations, with continuum models often being employed to represent the influence of the reaction medium on the energetics of the pathway. researchgate.netacs.org

Prediction and Validation of Stereoselectivity

The high degree of stereoselectivity achieved with this compound and related catalysts is a direct consequence of the well-defined three-dimensional structure of the transition state during the C-C bond-forming step. Computational studies have been instrumental in predicting and rationalizing the observed enantioselectivity and diastereoselectivity.

The origin of stereoselectivity is rooted in the facial discrimination of the enamine and the electrophile. The catalyst controls the approach of the electrophile to one of the two prochiral faces of the enamine. This is dictated by the steric hindrance imposed by the catalyst's structure, particularly the substituent at the C2 position of the pyrrolidine ring. DFT calculations of the diastereomeric transition states allow for the prediction of the major stereoisomer. nih.gov The transition state with the lower calculated energy corresponds to the favored product.

For instance, in aldol reactions, four possible transition states arise from the re and si facial attacks on both the syn and anti enamine conformers. The relative activation energies of these transition states, as determined by DFT, can be used to predict the enantiomeric excess (% ee) of the product. researchgate.net

| Transition State Model | Description | Predicted Outcome |

| anti-re | Attack of the electrophile on the re face of the anti-enamine | Major enantiomer in many proline-catalyzed reactions |

| anti-si | Attack of the electrophile on the si face of the anti-enamine | Minor enantiomer |

| syn-re | Attack of the electrophile on the re face of the syn-enamine | Generally higher in energy |

| syn-si | Attack of the electrophile on the si face of the syn-enamine | Generally higher in energy |

This table illustrates a general model for predicting stereoselectivity in proline-catalyzed aldol reactions based on computational findings.

The accuracy of these predictions has been validated by comparison with experimental results. While the absolute accuracy of DFT methods can have limitations, the relative energy differences between diastereomeric transition states are often calculated with sufficient accuracy to correctly predict stereochemical outcomes. nih.gov

Conformational Analysis of Catalyst-Substrate Complexes

The conformational flexibility of the pyrrolidine ring and the enamine intermediate is a critical factor influencing the catalyst's performance. The catalyst-substrate complex, specifically the enamine intermediate, is not a single rigid structure but exists as an equilibrium of multiple conformers.

Rigorous conformational analysis of pyrrolidine enamines has revealed several key features. ethz.ch The enamine can exist as s-cis and s-trans conformers, which are often close in energy. Furthermore, the pyrrolidine ring itself can adopt different puckered conformations, often described as "up" or "down" conformations, where the C3 atom is either on the same or opposite side of the plane defined by C5-N1-C2 relative to the C2 substituent. ethz.ch

Another important conformational aspect is the pyramidalization of the nitrogen atom in the enamine. The degree of pyramidalization can influence the nucleophilicity of the enamine and the steric environment around the reactive center. researchgate.net

| Conformational Feature | Description | Impact on Catalysis |

| s-cis / s-trans Isomerism | Rotation around the N-C(enamine) bond | Both conformers can be significantly populated and may lead to different reaction pathways. |

| Pyrrolidine Ring Pucker | "Up" and "down" conformations of the five-membered ring | Influences the orientation of the C2 substituent and thus the steric shielding of the enamine face. |

| Nitrogen Pyramidalization | Deviation of the nitrogen atom from planarity | Affects the electronic properties and reactivity of the enamine. |

This table summarizes key conformational aspects of pyrrolidine enamine intermediates.

Importantly, computational studies have shown that the regio- and stereoselectivity in reactions catalyzed by pyrrolidine derivatives cannot always be explained simply by the thermodynamic stability of the enamine conformers. ethz.ch This indicates that kinetic control, governed by the relative energies of the transition states, is the dominant factor. Therefore, a thorough conformational search and analysis are essential for accurate computational modeling of these catalytic systems.

Catalyst Design, Optimization, and Future Research Directions

Rational Design of Modified (2S)-2-(dimethoxymethyl)pyrrolidine Catalysts

The rational design of catalysts is a cornerstone of modern chemistry, aiming to enhance their performance through targeted structural modifications. For this compound, this would involve a systematic investigation into how its catalytic activity is influenced by various structural changes.

Impact of Substituent Effects on Reactivity and Selectivity

The introduction of different functional groups onto the pyrrolidine (B122466) ring can profoundly impact the catalyst's electronic and steric properties. This, in turn, influences its reactivity and selectivity in chemical transformations. Research in this area would typically involve synthesizing a library of derivatives of this compound with substituents at various positions and evaluating their performance in benchmark reactions. However, specific studies detailing these substituent effects for the named compound could not be located.

Development of Hybrid and Bifunctional Catalyst Architectures

Creating hybrid and bifunctional catalysts involves integrating the core catalytic unit with other molecular entities to introduce additional functionalities. This can lead to synergistic effects, enhancing catalytic performance or enabling novel reaction pathways. For this compound, this could involve creating derivatives that also contain a Brønsted acid or base, a hydrogen-bond donor, or a metal-binding ligand. While the development of such catalysts is a vibrant area of research for pyrrolidine derivatives in general, specific examples based on this compound were not found in the available literature.

Strategies for Catalyst Recovery and Reusability

The economic and environmental viability of a catalytic process often hinges on the ability to recover and reuse the catalyst over multiple cycles. This is a critical area of research for making catalytic processes more sustainable.

Immobilization Techniques for Heterogeneous Catalysis

Immobilizing a homogeneous catalyst, such as this compound, onto a solid support can facilitate its separation from the reaction mixture, thereby simplifying product purification and catalyst recycling. Common immobilization strategies include covalent bonding to polymers or silica (B1680970), as well as non-covalent adsorption. While these techniques are widely applied to other organocatalysts, specific protocols for the immobilization of this compound were not identified.

Catalyst Regeneration Studies

Over repeated use, a catalyst's activity can diminish due to degradation or fouling. Regeneration studies are crucial to develop methods for restoring the catalyst's performance, thereby extending its lifetime. Such studies would involve identifying the causes of deactivation for this compound and then developing appropriate chemical or physical treatments for its regeneration. No specific regeneration studies for this compound were found.

Broader Impact and Challenges in Industrial Implementation

The transition of a catalyst from a laboratory setting to an industrial process involves overcoming several challenges. These can include the cost and scalability of the catalyst's synthesis, its stability under industrial reaction conditions, and its compatibility with existing chemical manufacturing infrastructure. A thorough assessment of these factors is essential for the commercialization of a catalytic process. However, without foundational data on the catalytic performance and reusability of this compound, a meaningful discussion of its industrial implementation challenges is not possible.

Process Scale-Up Considerations

The transition from a laboratory-scale reaction to a large-scale industrial process presents a unique set of challenges for organocatalyzed reactions. While organocatalysts offer the advantage of being metal-free and often more stable than their enzymatic counterparts, several factors must be carefully considered to ensure efficiency, cost-effectiveness, and sustainability on a larger scale.

One of the primary concerns in scaling up reactions involving catalysts like this compound is the catalyst loading. In academic settings, catalyst loadings are often higher than what is economically viable for industrial production. Therefore, a key aspect of process optimization is to minimize the amount of catalyst required without compromising reaction time, yield, or enantioselectivity. This can be achieved through a detailed understanding of the reaction mechanism and kinetics, allowing for the fine-tuning of reaction parameters such as temperature, concentration, and solvent.

A notable example of a large-scale application of a pyrrolidine-based organocatalyst involved the synthesis of a key intermediate where the catalyst was successfully employed on a 150 mmol scale of the aromatic aldehyde. A significant advantage in this process was the ability to easily recover the catalyst through a simple acid treatment. This recovered catalyst could be reused for at least five cycles without a significant deterioration in enantioselectivity, demonstrating the potential for developing sustainable and cost-effective industrial processes. mdpi.com

Furthermore, the choice of solvent is critical. While many organocatalytic reactions are developed in common organic solvents, for large-scale production, factors such as cost, toxicity, environmental impact, and ease of removal become paramount. The insolubility of some early organocatalysts, like proline, in many organic solvents necessitated high catalyst loadings. nih.gov The development of more soluble derivatives, including those with functionalities like the dimethoxymethyl group, has helped to address this limitation.

Table 1: Key Considerations for Process Scale-Up of Organocatalytic Reactions

| Consideration | Description |

| Catalyst Loading | Minimizing the amount of catalyst to reduce costs while maintaining high efficiency and selectivity. |

| Catalyst Recovery and Reuse | Implementing strategies for catalyst separation and recycling to improve process sustainability and economics. mdpi.com |

| Solvent Selection | Choosing cost-effective, environmentally benign, and safe solvents suitable for large-scale operations. |

| Reaction Kinetics and Thermodynamics | Understanding the reaction profile to optimize temperature, pressure, and concentration for efficient conversion. |

| Downstream Processing | Developing efficient methods for product isolation and purification that are scalable. |

| Safety and Hazard Analysis | Conducting thorough safety assessments of the process, including thermal stability and potential for runaway reactions. |

Integration with Continuous Flow Systems

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. researchgate.net The integration of organocatalysts like this compound into continuous flow systems is a promising strategy for overcoming some of the challenges associated with batch processing, particularly for large-scale production.

A key approach for integrating these catalysts into flow reactors is through immobilization on a solid support. This "heterogenization" of the catalyst allows for its retention within the reactor, preventing contamination of the product stream and enabling its continuous reuse. researchgate.net Various solid supports, such as silica gel and polymers, can be functionalized with pyrrolidine-based catalysts.

For instance, a 5-(pyrrolidin-2-yl)tetrazole functionalized silica has been successfully prepared and packed into a stainless steel column to create a packed-bed microreactor. researchgate.net This system was effectively used for continuous-flow aldol (B89426) reactions, demonstrating good stereoselectivities, complete conversions, and long-term stability of the catalytic material. researchgate.net This approach offers a robust methodology for the highly selective, metal-free synthesis of valuable molecules with advantages in product isolation and catalyst recycling. researchgate.net

Similarly, a pyrrolidine-functionalized poly[(ethylene glycol) methacrylate] resin has been developed as a heterogeneous catalyst for aqueous aldol reactions. mdpi.com The immobilization of the pyrrolidine moiety on this polymer support holds promise for creating highly active and stable catalysts for continuous flow processes. mdpi.com Computational studies have suggested that a cyclic secondary amine like pyrrolidine can offer high nucleophilicity with minimal steric hindrance, making it a potentially high-performing candidate for such applications. mdpi.com

Table 2: Advantages of Integrating Organocatalysts with Continuous Flow Systems

| Advantage | Description |

| Enhanced Safety | Smaller reaction volumes and improved heat dissipation reduce the risk of thermal runaways. |

| Improved Efficiency | Precise control over reaction parameters leads to higher yields and selectivities. |

| Catalyst Reusability | Immobilized catalysts can be used for extended periods, reducing waste and cost. researchgate.net |

| Process Automation | Continuous systems can be automated for consistent and high-throughput production. |

| Scalability | Scaling up production can be achieved by running the system for longer durations or by parallelizing reactors. |

| Simplified Purification | The product stream is free of the catalyst, simplifying downstream processing. researchgate.net |

Emerging Research Avenues and Prospects for Novel Reactivity

The field of organocatalysis is continuously evolving, with researchers exploring new frontiers to expand the capabilities of catalysts like this compound. nih.gov Emerging research avenues are focused on integrating organocatalysis with other catalytic paradigms, developing high-throughput methods for catalyst discovery, and expanding the range of substrates and reaction types.

Electroorganic Catalysis and Organocatalysis Integration

The combination of electroorganic synthesis and organocatalysis represents a powerful and sustainable approach to chemical transformations. nih.govbeilstein-journals.org Electrochemistry utilizes electrons as "reagents," offering an inherently green and safe alternative to conventional redox reactions. nih.govrsc.org The integration of chiral organocatalysts into electrochemical processes allows for the stereoselective synthesis of valuable molecules. nih.gov

While the direct application of this compound in electroorganic catalysis is still an area for future exploration, the concept has been demonstrated with other chiral catalysts. For example, electricity-driven asymmetric organocatalytic epoxidation has been achieved using a chiral iminium salt as the organocatalyst. nih.gov In this system, the oxidant is generated electrochemically, and the chiral catalyst then directs the stereoselective epoxidation of an olefin. nih.gov

The development of protocols that combine organocatalysis with electrosynthesis is an active area of research. beilstein-journals.org These integrated systems could enable novel transformations that are not accessible through conventional methods. The modular nature of both electrochemistry and organocatalysis provides a rich platform for designing new and efficient synthetic strategies.

Catalyst Discovery through High-Throughput Experimentation

The discovery and optimization of new organocatalysts can be a time-consuming and resource-intensive process. High-throughput experimentation (HTE) offers a powerful solution by enabling the rapid screening of large numbers of catalysts and reaction conditions in a miniaturized and automated fashion. scienceintheclassroom.org

A nanomole-scale high-throughput chemistry platform has been developed that allows for the execution of over 1,500 experiments in a single day, using as little as 0.02 milligrams of substrate per reaction. scienceintheclassroom.org This technology is particularly valuable in the early stages of drug discovery and synthetic route scouting where material availability is often limited. scienceintheclassroom.org By employing rapid analysis techniques like UPLC-MS, successful reaction conditions can be quickly identified and then scaled up. scienceintheclassroom.org

This HTE approach can be applied to the discovery of new pyrrolidine-based catalysts and the optimization of reactions catalyzed by compounds like this compound. By systematically varying the substituents on the pyrrolidine ring and screening their performance in a target reaction, new catalysts with enhanced activity and selectivity can be identified. Furthermore, HTE can be used to rapidly map out the optimal reaction conditions (e.g., solvent, temperature, base) for a given catalyst-substrate combination, accelerating the development of robust and efficient synthetic methods. scienceintheclassroom.org

Expanding Substrate Scope and Reaction Diversity

A major goal in organocatalysis research is to continually expand the range of substrates that can be effectively used and the types of chemical transformations that can be achieved. While catalysts derived from this compound have shown remarkable success in many reactions, there is always a need to accommodate more complex or less reactive substrates. mdpi.com

Research in this area focuses on modifying the structure of the pyrrolidine catalyst to fine-tune its steric and electronic properties. mdpi.com For example, the introduction of different functional groups on the pyrrolidine scaffold can influence the catalyst's solubility, stability, and mode of activation, thereby enabling it to catalyze reactions with previously unreactive substrates. The modular nature of peptide-based organocatalysts, which can incorporate pyrrolidine units, allows for easy structural and property modifications. mdpi.com

Furthermore, there is a continuous effort to discover and develop entirely new types of organocatalytic reactions. This includes the development of novel cascade or domino reactions, where multiple chemical bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity. researchgate.net The [3+2] cycloaddition reaction of azomethine ylides to form spiro-pyrrolidine skeletons is one such example of a powerful transformation for constructing complex heterocyclic compounds. mdpi.com The development of new catalytic systems, including those based on this compound, for such complex transformations is a key area of future research. The functionalization of pyrrolidines via C-H activation is another exciting frontier. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.